2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
Overview
Description
2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro, ethoxy, and morpholinyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The nitro group is then reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The amine group is further modified by introducing the morpholinyl and ethoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or chemical reducing agents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-chloro-2-ethoxy-4-({[3-(4-piperidinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide hydrochloride
- 2-[5-chloro-2-ethoxy-4-({[3-(4-pyrrolidinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide hydrochloride
Uniqueness
2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride is unique due to the presence of the morpholinyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents
Properties
IUPAC Name |
2-[5-chloro-2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O4.ClH/c1-2-31-22-15-19(17-26-9-6-10-28-11-13-30-14-12-28)21(25)16-23(22)32-18-24(29)27-20-7-4-3-5-8-20;/h3-5,7-8,15-16,26H,2,6,9-14,17-18H2,1H3,(H,27,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHABEDWAPCUAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNCCCN2CCOCC2)Cl)OCC(=O)NC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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